molecular formula C12H13ClN2OSi B14407736 (2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile CAS No. 86145-10-0

(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile

Cat. No.: B14407736
CAS No.: 86145-10-0
M. Wt: 264.78 g/mol
InChI Key: YSQYLPPVDHMHMU-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile is an organic compound characterized by the presence of a chlorophenyl group, a trimethylsilyl group, and a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile typically involves the reaction of 2-chlorophenylacetonitrile with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

2-Chlorophenylacetonitrile+Trimethylsilyl chlorideNaHThis compound\text{2-Chlorophenylacetonitrile} + \text{Trimethylsilyl chloride} \xrightarrow{\text{NaH}} \text{this compound} 2-Chlorophenylacetonitrile+Trimethylsilyl chlorideNaH​this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The chlorophenyl group can participate in aromatic substitution reactions, while the propanedinitrile moiety can undergo nucleophilic addition.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenylacetonitrile: Lacks the trimethylsilyl group, making it less reactive in certain reactions.

    Trimethylsilyl chloride: Used as a reagent rather than a final product.

    Propanedinitrile: Does not contain the chlorophenyl or trimethylsilyl groups, limiting its reactivity.

Uniqueness

(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the chlorophenyl and trimethylsilyl groups allows for selective reactions and the formation of complex molecules.

Properties

CAS No.

86145-10-0

Molecular Formula

C12H13ClN2OSi

Molecular Weight

264.78 g/mol

IUPAC Name

2-(2-chlorophenyl)-2-trimethylsilyloxypropanedinitrile

InChI

InChI=1S/C12H13ClN2OSi/c1-17(2,3)16-12(8-14,9-15)10-6-4-5-7-11(10)13/h4-7H,1-3H3

InChI Key

YSQYLPPVDHMHMU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(C#N)(C#N)C1=CC=CC=C1Cl

Origin of Product

United States

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